molecular formula C20H23NO3 B14703286 4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid CAS No. 15012-50-7

4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid

Cat. No.: B14703286
CAS No.: 15012-50-7
M. Wt: 325.4 g/mol
InChI Key: OOLVUYRTDFJMQZ-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid is an organic compound that belongs to the class of azobenzene derivatives. These compounds are known for their unique photoresponsive properties, which make them valuable in various scientific and industrial applications. The structure of this compound includes a hexyloxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety through an imine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid typically involves the coupling of 4-(hexyloxy)benzaldehyde with 4-aminobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine linkage to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid is primarily based on its ability to undergo reversible photoisomerization. Upon exposure to UV light, the compound transitions from the trans (E) isomer to the cis (Z) isomer. This structural change alters the compound’s polarity and other physical properties, enabling its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid is unique due to its specific combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly suitable for applications requiring precise control over molecular interactions and responses to external stimuli .

Properties

CAS No.

15012-50-7

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

4-[(4-hexoxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C20H23NO3/c1-2-3-4-5-14-24-19-12-6-16(7-13-19)15-21-18-10-8-17(9-11-18)20(22)23/h6-13,15H,2-5,14H2,1H3,(H,22,23)

InChI Key

OOLVUYRTDFJMQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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